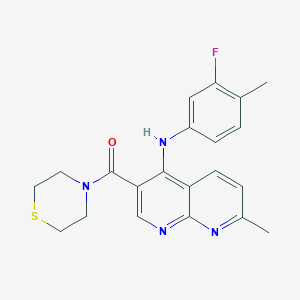

(4-((3-Fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of molecules with potential pharmacological activities, as suggested by their structural motifs which are commonly associated with biologically active compounds. The analysis here is derived from studies on structurally related compounds and general chemical principles.

Synthesis Analysis

Synthesis pathways for related compounds often involve condensation reactions, amination, and cyclization steps under specific conditions. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved through condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Tang & Fu, 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like single-crystal X-ray diffraction, revealing distinct molecular conformations and interactions. For example, hydrogen bonding between aromatic H and F groups leading to a stripe structure with R- and S-columns was observed in the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone (Mohri et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

The synthesis of complex organic molecules, such as naphthyridine and morpholine derivatives, involves multiple steps including condensation, cyclization, and amination reactions. These compounds are often characterized by X-ray crystallography to determine their molecular structure. For example, Tang et al. (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with structural similarities, highlighting its antitumor activity against various cancer cell lines (Tang & Fu, 2018).

Antibacterial Activity

Fluoroquinolones and naphthyridones with substituted aminophenyl groups have shown potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. Kuramoto et al. (2003) reported on a novel antibacterial 8-chloroquinolone that demonstrates significantly more potent activity than existing antibiotics, which suggests potential applications in developing new antibacterial agents (Kuramoto et al., 2003).

Organic Light-Emitting Diodes (OLEDs)

Aryl(naphthalen-2-yl)methanone ligands have been utilized in the synthesis of phosphorescent Ir(III) complexes for OLED applications. Kang et al. (2011) discussed the synthesis and electroluminescent properties of such complexes, indicating their potential in fabricating efficient red-emitting OLEDs (Kang et al., 2011).

Anticancer Activity

The modification of organic compounds to include specific functional groups can lead to significant anticancer activity. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and tested their antioxidant and anticancer activities, demonstrating potential applications in cancer treatment (Tumosienė et al., 2020).

Necroptosis and Apoptosis Induction

Naphthyridine derivatives can induce both necroptosis and apoptosis in cancer cells, depending on the concentration. Kong et al. (2018) found that a novel naphthyridine derivative induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its use as a potential chemical substance for melanoma treatment (Kong et al., 2018).

Eigenschaften

IUPAC Name |

[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4OS/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOZTCUKYZJADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2486814.png)

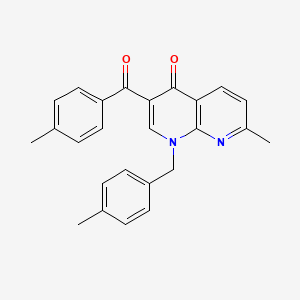

methanone](/img/structure/B2486816.png)

![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)

![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486819.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2486827.png)